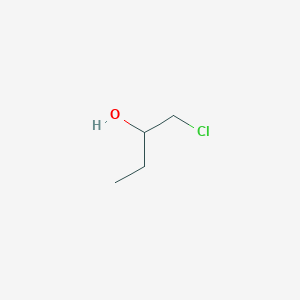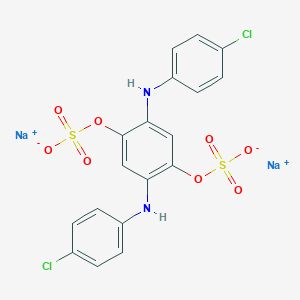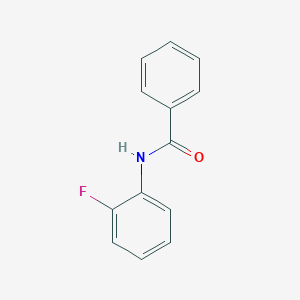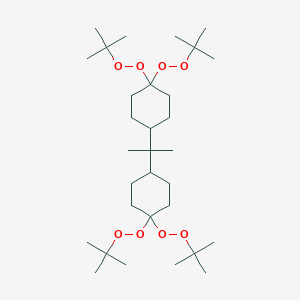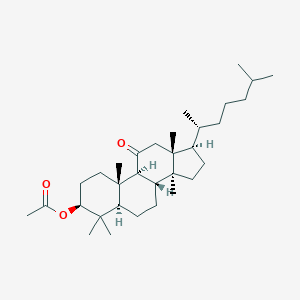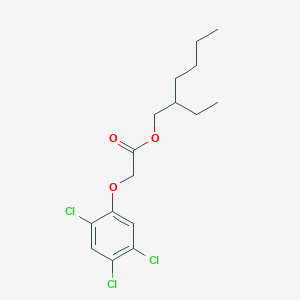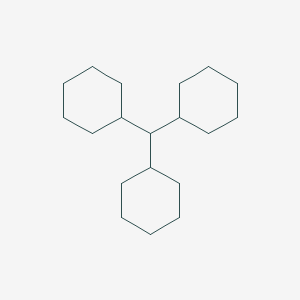
Tricyclohexylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclohexylmethane (TCM) is an organic compound that belongs to the family of cycloalkanes. It is a colorless, odorless, and waxy solid that is used in various fields, including the chemical industry, pharmaceuticals, and material science. TCM has been studied extensively due to its unique chemical structure and potential applications.
Mécanisme D'action
The mechanism of action of Tricyclohexylmethane is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. Tricyclohexylmethane has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Tricyclohexylmethane has also been shown to interact with DNA, leading to changes in gene expression. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane.
Applications De Recherche Scientifique
Tricyclohexylmethane has been used in various scientific research applications, including as a solvent, a reagent, and a stabilizer. It has been studied as a potential precursor for the synthesis of various organic compounds, including pharmaceuticals and polymers. Tricyclohexylmethane has also been used as a stabilizer for polymers, such as polyethylene and polypropylene, due to its ability to prevent oxidation and degradation. Additionally, Tricyclohexylmethane has been used as a solvent for various organic compounds, including steroids and terpenes.
Effets Biochimiques Et Physiologiques
Tricyclohexylmethane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Tricyclohexylmethane has also been shown to have neuroprotective effects, including the ability to improve cognitive function and memory. Additionally, Tricyclohexylmethane has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Tricyclohexylmethane has several advantages for lab experiments, including its stability, low toxicity, and ability to dissolve a wide range of organic compounds. However, Tricyclohexylmethane has several limitations, including its low solubility in water and its potential to form complexes with other molecules, which can complicate analysis. Additionally, the synthesis of Tricyclohexylmethane is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Tricyclohexylmethane. One area of focus is the development of new synthesis methods that can increase the yield and purity of Tricyclohexylmethane. Another area of focus is the study of the mechanism of action of Tricyclohexylmethane, including its interactions with biological molecules. Additionally, Tricyclohexylmethane has potential applications in the development of new drugs and materials, including polymers and coatings. Further research is needed to fully understand the potential of Tricyclohexylmethane in these areas.
Conclusion
In conclusion, Tricyclohexylmethane is a unique organic compound that has potential applications in various fields, including the chemical industry, pharmaceuticals, and material science. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes. Tricyclohexylmethane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane and its potential applications in the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of Tricyclohexylmethane is a complex process that involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isomers, which can be separated using various methods, including distillation and chromatography. The yield of Tricyclohexylmethane is typically low, and the process requires careful control of reaction conditions. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes.
Propriétés
Numéro CAS |
1610-24-8 |
|---|---|
Nom du produit |
Tricyclohexylmethane |
Formule moléculaire |
C19H34 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
dicyclohexylmethylcyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |
Clé InChI |
SQDGPLNZHYWEOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
Point d'ébullition |
325.5 °C |
melting_point |
48.0 °C |
Autres numéros CAS |
1610-24-8 |
Synonymes |
Tricyclohexylmethane. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



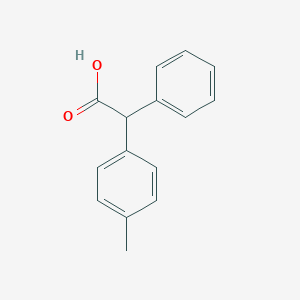
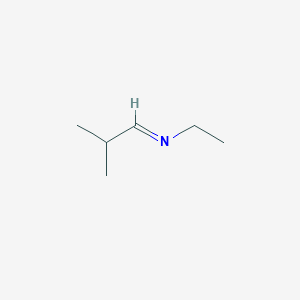
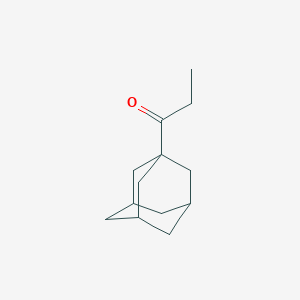
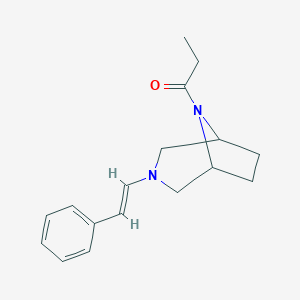
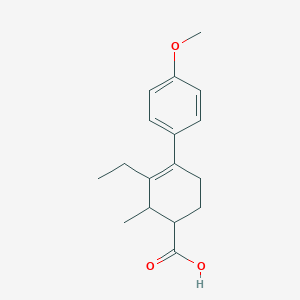
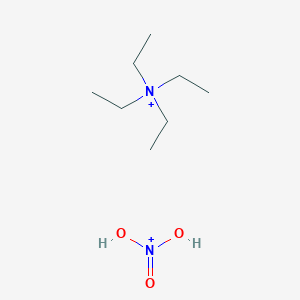
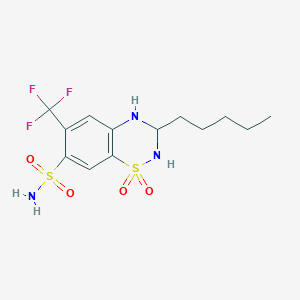
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
